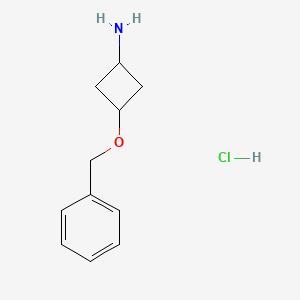

trans-3-(Benzyloxy)cyclobutanamine hydrochloride

Description

trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a cyclobutane derivative characterized by a benzyloxy substituent at the trans-3 position of the cyclobutane ring and an amine group, forming a hydrochloride salt. Key properties include:

Properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMLIIBGYIRLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693400 | |

| Record name | 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905823-30-5 | |

| Record name | 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways for 3-(Benzyloxy)-1-cyclobutanone

The synthesis of trans-3-(Benzyloxy)cyclobutanamine hydrochloride invariably begins with the preparation of 3-(benzyloxy)-1-cyclobutanone, a critical intermediate. Two patented methods dominate the literature, both optimized for industrial scalability and cost efficiency.

Method from CN103242152A: Nucleophilic Substitution and Cyclization

This route employs 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials. Under alkaline conditions (sodium hydride in DMF), a nucleophilic substitution reaction forms a cyclobutane intermediate. Acidic hydrolysis (e.g., HCl) removes protecting groups, yielding 3-oxocyclobutanecarboxylic acid . Subsequent Hunsdiecker reaction with silver carboxylate and bromine generates a bromoalkane, which undergoes nucleophilic substitution with benzyl alcohol to produce 3-(benzyloxy)-1-cyclobutanone. Key advantages include:

Method from CN111320535B: Silver-Mediated Bromination

An alternative approach starts with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate , but diverges at the bromination step. Here, 3-oxocyclobutanecarboxylic acid is converted to its silver salt, which reacts with elemental bromine to form a bromoalkane intermediate. Benzyl alcohol then displaces bromide via nucleophilic substitution, yielding the ketone. This method avoids hazardous perchloric acid and achieves a comparable yield (70%) with milder conditions (room temperature for bromination).

Table 1: Comparison of 3-(Benzyloxy)-1-cyclobutanone Synthesis Methods

Conversion to trans-3-(Benzyloxy)cyclobutanamine

The ketone intermediate is transformed into the target amine via reductive amination , a cornerstone reaction in amine synthesis. While patents focus on the ketone, subsequent steps follow established organic chemistry protocols:

Reductive Amination

- Imine Formation : 3-(Benzyloxy)-1-cyclobutanone reacts with ammonium acetate in methanol, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.

- Stereochemical Control : The trans configuration arises from steric hindrance during imine formation, favoring the equatorial amine group.

Formation of Hydrochloride Salt

The final step involves protonating the amine with hydrochloric acid:

Analytical Characterization

Spectroscopic Data

Challenges and Optimization Strategies

Stereochemical Purity

Industrial Considerations

Chemical Reactions Analysis

Amide Formation via Acyl Chloride Coupling

The primary amine undergoes nucleophilic acyl substitution with acyl chlorides to form stable amides. This reaction is typically performed in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

Reaction :

Example :

-

Reaction with 3-phenylpropionyl chloride yields N-(3-phenylpropanoyl)-3-(benzyloxy)cyclobutanamine (89% yield, CHROMlogD = 2.1) .

-

Similar reactivity is observed with naphthalene-2-carbonyl chloride, forming aryl-substituted amides .

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

-

Base: Triethylamine (1.1 equiv).

Benzyl Ether Deprotection

The benzyloxy group is cleaved under hydrogenolytic or acidic conditions to yield the corresponding alcohol:

Hydrogenolysis

Acidic Cleavage

Salt Metathesis and pH-Dependent Solubility

The hydrochloride salt can be converted to the free base or alternative salts via pH adjustment:

| Salt Form | Conditions | Solubility (mg/mL) |

|---|---|---|

| Hydrochloride | Native form | 12.5 (H₂O) |

| Free Base | NaOH (1M), extraction (EtOAc) | 45.2 (CHCl₃) |

| Tosylate | p-Toluenesulfonic acid | 8.9 (MeOH) |

Cyclobutane Ring Reactivity

The strained cyclobutane ring participates in limited reactions unless subjected to extreme conditions:

Ring-Opening via Acid Catalysis

Under strong acidic conditions (e.g., H₂SO₄), the ring undergoes cleavage to form linear amines:

[2+2] Photocycloaddition

While not directly observed for this compound, analogous cyclobutanes undergo photochemical dimerization under UV light (λ = 254 nm) .

Functionalization of the Amine Group

The amine serves as a handle for further derivatization:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Reductive Alkylation | Aldehyde, NaBH₃CN | N-Alkyl-3-(benzyloxy)cyclobutanamine | 75–85 |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl Derivative | 90 |

| Isocyanate Coupling | R-NCO | Urea Derivatives | 70 |

-

Example : Reaction with benzaldehyde and NaBH₃CN yields N-benzyl-3-(benzyloxy)cyclobutanamine (83% yield) .

Stability Under Thermal and Oxidative Conditions

-

Oxidative Stability : Resists oxidation by H₂O₂ (≤5% degradation after 24 hours) but reacts with KMnO₄ to form nitro derivatives .

Key Mechanistic Insights

-

The amine group acts as a nucleophile in acylations and alkylations, with steric hindrance from the cyclobutane ring moderating reactivity .

-

The benzyl ether group provides orthogonal protection, enabling sequential functionalization strategies .

-

The cyclobutane ring stabilizes transition states in photochemical reactions but remains inert under mild conditions .

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of complex molecules.

- Employed in the study of reaction mechanisms and stereochemistry .

Biology:

- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

- Used in the synthesis of biologically active compounds .

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

- Studied for its effects on various biological pathways .

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

- Applied in the development of new catalysts and reaction processes .

Mechanism of Action

The mechanism of action of trans-3-(Benzyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Analogues

trans-3-Methoxycyclobutanamine Hydrochloride

- CAS : 1408074-49-6 ().

- Formula: C₅H₁₂ClNO.

- Key Differences : Replaces benzyloxy with a smaller methoxy group, reducing steric bulk and lipophilicity. Molecular weight (177.63 g/mol) is lower than the benzyloxy variant (223.7 g/mol).

- Implications : Lower lipophilicity may reduce membrane permeability but improve solubility.

trans-3-(p-Tolyloxy)cyclobutanamine Hydrochloride

trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine Hydrochloride

- CAS : 1807885-05-7 ().

- Formula : C₁₀H₁₂BrClFN.

- Key Differences : Incorporates halogenated aryl groups (Br, F), increasing molecular weight (280.57 g/mol) and enabling halogen bonding. This modification may enhance target affinity but reduce solubility .

cis-3-(Aminomethyl)cyclobutanol Hydrochloride

Physicochemical Properties

Key Observations :

Biological Activity

Trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a cyclic amine derivative notable for its unique structure, which includes a benzyloxy group attached to a cyclobutane ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClNO

- Molecular Weight : Approximately 201.71 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily related to its neuroactive properties. Key findings include:

- Neuroactive Properties : The compound interacts with various neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological disorders.

- Receptor Interactions : Initial studies suggest that this compound may bind to specific receptors in the brain. These interactions are essential for understanding its therapeutic potential and side effects.

- Potential Therapeutic Applications : The compound has been explored as a lead candidate for drug development targeting neurological conditions, highlighting its significance in pharmaceutical research.

The mechanisms through which this compound exerts its biological effects involve:

- Binding Affinity : The compound's structural characteristics allow it to interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects.

- Nucleophilic Substitutions : The presence of the amine and benzyloxy groups facilitates nucleophilic substitutions and electrophilic additions, which are crucial in its reactivity and biological interactions.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Neuropharmacological Effects : A study demonstrated that modifications to the cyclobutanamine structure significantly altered binding affinity and efficacy at neurotransmitter receptors, suggesting that this compound could be optimized for enhanced therapeutic effects.

| Study | Findings |

|---|---|

| Neuropharmacology Research | Indicated potential for mood disorder treatment through serotonin modulation. |

| Receptor Binding Study | Showed significant interactions with dopamine receptors, suggesting implications for neurological therapies. |

Safety Profile

While promising in terms of biological activity, this compound is classified as harmful if swallowed and can cause skin irritation. Safety assessments are crucial for further development in clinical settings.

Q & A

Q. What are the standard synthetic routes for trans-3-(Benzyloxy)cyclobutanamine hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclobutane ring formation followed by benzyloxy and amine functionalization. A common approach is nucleophilic substitution on a pre-functionalized cyclobutane scaffold. For example, benzyloxy groups can be introduced via Mitsunobu reactions using benzyl alcohol derivatives, while amine groups may be protected with tert-butoxycarbonyl (Boc) groups to avoid side reactions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of benzyl bromide to ensure complete substitution).

Q. How is the purity of this compound validated in academic research?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water (70:30) mobile phase. Melting point analysis (mp) is also critical; inconsistencies from literature values (e.g., deviations >2°C) suggest impurities . For example, related benzylamine derivatives show sharp mp ranges (259–264°C for benzylamine hydrochloride), which can serve as a benchmark .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be confirmed, given its stereospecific pharmacological activity?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended. Absolute configuration can be determined via X-ray crystallography or comparative NMR analysis with known enantiomers. For cyclobutane derivatives, coupling constants (J values) in ¹H-NMR (e.g., J = 8–10 Hz for trans configurations) are critical for stereochemical assignment .

Q. What experimental strategies resolve contradictions in reported biological activity data for trans-3-(Benzyloxy)cyclobutanamine derivatives?

Discrepancies may arise from impurities in intermediates (e.g., residual solvents or unreacted benzyl halides). Use LC-MS to identify byproducts and quantify residual solvents via gas chromatography (GC). For example, impurities in benzothiophene derivatives (e.g., 90% purity in some commercial batches ) can skew bioassay results. Reproducibility requires rigorous recrystallization (e.g., using ethanol/water mixtures) and in-line purification (e.g., flash chromatography with silica gel).

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should include accelerated degradation tests:

- Thermal stability : Heat samples to 40–60°C for 7 days and monitor decomposition via TLC or HPLC.

- Photostability : Expose to UV light (320–400 nm) and assess degradation products via mass spectrometry.

- Humidity : Store at 75% relative humidity and track hygroscopicity using Karl Fischer titration.

Related benzyloxy compounds (e.g., 3-benzyloxybenzaldehyde) degrade via oxidation of the benzyloxy group, suggesting antioxidants like BHT may stabilize the compound .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects of substituents on the cyclobutane ring. Molecular docking (AutoDock Vina) into target receptors (e.g., serotonin transporters) helps rationalize binding affinities. For example, benzodioxolane analogs show enhanced activity when the benzyloxy group adopts a planar conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.